Dynorphin A (1-10) TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

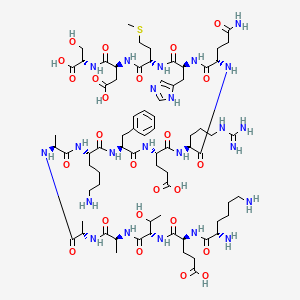

Dynorphin A (1-10) (TFA), an endogenous opioid neuropeptide, binds to extracellular loop 2 of the κ-opioid receptor. Dynorphin A (1-10) (TFA) also blocks NMDA-activated current with an IC50 of 42.0 μM.

Applications De Recherche Scientifique

Role in Neuropathic Pain and Analgesia

Dynorphin A, an endogenous opioid peptide, has been studied for its involvement in neuropathic pain and analgesia. Research has shown that dynorphin-induced allodynia, a pain state, can be reduced by modulating cytokine activity in the spinal cord, suggesting potential therapeutic strategies for chronic pain treatment (Laughlin et al., 2000). Additionally, the biotransformation of dynorphin in inflamed tissue highlights its role in analgesia and inflammation (Morgan et al., 2012).

Interaction with Bradykinin Receptors in Neuropathic Pain

Dynorphin A fragments interact with bradykinin B2 receptors, influencing neuronal activity in the spinal cord. This interaction is significant in the context of chronic and neuropathic pain, suggesting that targeting spinal bradykinin receptors may have therapeutic potential (Bannister et al., 2014).

Analytical Techniques for Dynorphin Peptides

Advanced analytical techniques have been developed for the separation and analysis of dynorphin peptides. Capillary electrochromatography using a polydiallyldimethylammonium chloride gold nanoparticle‐modified capillary, for instance, has been employed for efficient separation of dynorphin metabolites, which is crucial for understanding its role in various physiological and pathological states (Al‐Hossaini et al., 2016).

Structural and Conformational Analysis

The structural and conformational analysis of dynorphin A, such as the study using hydrogen—deuterium exchange and tandem mass spectrometry, provides insights into its bioactive conformation, which is essential for designing therapeutic agents (Cai & Dass, 2007).

Synthesis of Dynorphin Analogues

Synthesizing dynorphin analogues, such as those cyclized by ring-closing metathesis, reveals the importance of conformational mobility in dynorphin's interaction with opioid receptors. Such studies contribute to the development of novel analgesics and therapeutic agents (Fang et al., 2009).

Propriétés

Formule moléculaire |

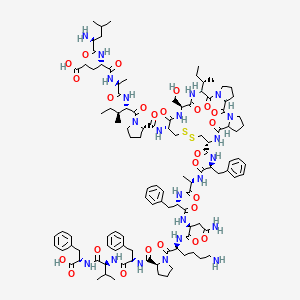

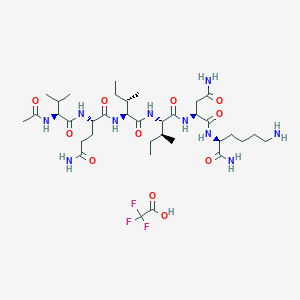

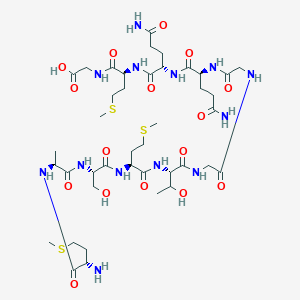

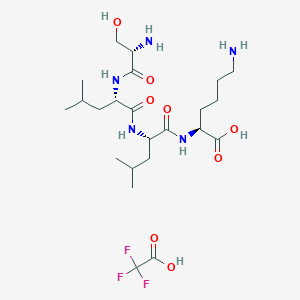

C₅₉H₉₂F₃N₁₉O₁₄ |

|---|---|

Poids moléculaire |

1348.48 |

Séquence |

One Letter Code: YGGFLRRIRP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Agtad[cfwkyc]V](/img/structure/B1574774.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1574794.png)